

An In-depth Technical Guide to 3-Acetyl-3-methyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-acetyl-3-methyldihydrofuran-2(3H)-one

Cat. No.: B072876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-acetyl-3-methyldihydrofuran-2(3H)-one** (CAS No. 1123-19-9). While specific research on this compound is limited, this document consolidates available spectroscopic data and proposes a viable synthetic pathway based on analogous chemical transformations. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the potential applications of this and related γ -butyrolactone derivatives.

Molecular Structure and Chemical Properties

3-Acetyl-3-methyldihydrofuran-2(3H)-one, also known as α -acetyl- α -methyl- γ -butyrolactone, is a substituted γ -butyrolactone. The core of the molecule is a five-membered dihydrofuranone ring. At the C3 position, it bears both an acetyl group and a methyl group, creating a quaternary stereocenter.

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₃	--INVALID-LINK--[1][2]
Molecular Weight	142.15 g/mol	--INVALID-LINK--[1][2], --INVALID-LINK--[3]
IUPAC Name	3-acetyl-3-methyloxolan-2-one	--INVALID-LINK--[3]
CAS Number	1123-19-9	--INVALID-LINK--[1][2]
Synonyms	α-Acetyl-α-methyl-gammabutyrolactone, 3-Acetylhydro-3-methyl-2(3H)-furanone	--INVALID-LINK--[1][2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **3-acetyl-3-methyldihydrofuran-2(3H)-one**. The following data has been compiled from available public databases.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum of **3-acetyl-3-methyldihydrofuran-2(3H)-one** is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 2: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
~1780	C=O stretch (lactone)
~1715	C=O stretch (ketone)
~2980	C-H stretch (alkane)
~1360	C-H bend (methyl)
~1170	C-O stretch (ester)

Note: The exact peak positions are based on the graphical representation from the NIST database and are consistent with characteristic absorption frequencies for similar functional groups.

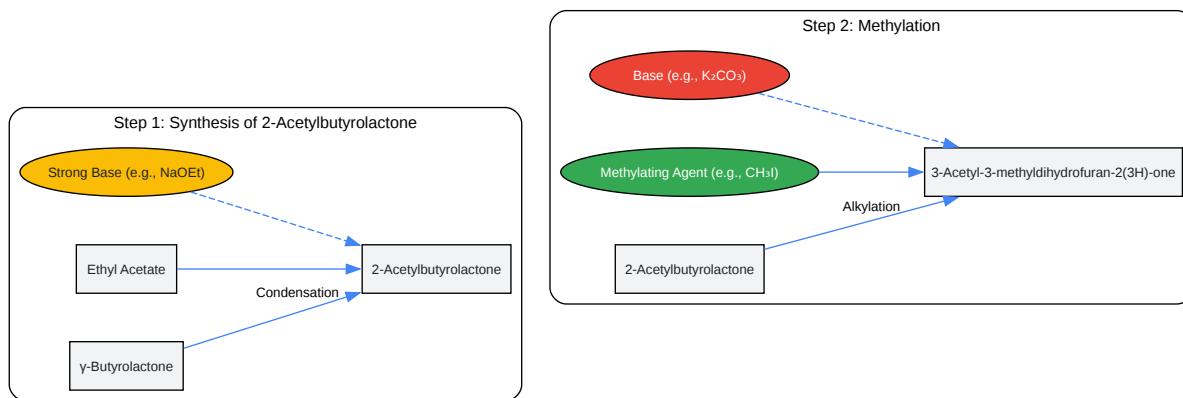
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 3: Mass Spectrometry Data

m/z	Interpretation	Source
142	Molecular Ion (M^+)	--INVALID-LINK--[2]
100	$[M - C_2H_2O]^+$	--INVALID-LINK--[3]
85	$[M - C_2H_3O_2]^+$	
43	$[CH_3CO]^+$	

Note: The fragmentation pattern is proposed based on the structure and common fragmentation pathways for ketones and lactones.


Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, publicly available 1H and ^{13}C NMR data for **3-acetyl-3-methyldihydrofuran-2(3H)-one** have not been identified. The acquisition of NMR data would be a critical step in the comprehensive characterization of this molecule.

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-acetyl-3-methyldihydrofuran-2(3H)-one** is not readily available in the published literature. However, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of its structural analog, 2-acetylbutyrolactone (α -acetyl- γ -butyrolactone). This proposed pathway involves a two-step process: the synthesis of 2-acetylbutyrolactone followed by its methylation.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-acetyl-3-methyldihydrofuran-2(3H)-one**.

Experimental Protocols

The synthesis of 2-acetylbutyrolactone is typically achieved through a Claisen condensation reaction.

- Materials: γ -butyrolactone, ethyl acetate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).
- Procedure:
 - A solution of sodium ethoxide in ethanol is prepared in a reaction vessel under an inert atmosphere.

- A mixture of γ -butyrolactone and ethyl acetate is added dropwise to the base solution at a controlled temperature.
- The reaction mixture is stirred for a specified period to allow for the condensation to complete.
- The reaction is then quenched with an acid (e.g., hydrochloric acid) to neutralize the base.
- The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
- The crude product can be purified by distillation.

The introduction of the methyl group at the C3 position can be accomplished via an alkylation reaction.

- Materials: 2-acetylbutyrolactone, a methylating agent (e.g., methyl iodide), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or DMF).
- Procedure:
 - 2-acetylbutyrolactone is dissolved in the chosen solvent in a reaction vessel.
 - The base is added to the solution to deprotonate the acidic α -hydrogen.
 - The methylating agent is added to the reaction mixture.
 - The mixture is stirred, potentially with heating, until the reaction is complete (monitored by techniques such as TLC or GC).
 - The reaction mixture is filtered to remove the inorganic salts.
 - The solvent is evaporated, and the resulting crude product is purified, likely through column chromatography or distillation.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activity of **3-acetyl-3-methyldihydrofuran-2(3H)-one**. However, the γ -butyrolactone scaffold is present in a wide range of biologically active natural products and synthetic compounds.^[4] Derivatives of γ -butyrolactone have been investigated for various pharmacological activities, including anti-inflammatory, anticancer, antibiotic, and antifungal properties. The presence of the acetyl and methyl groups on the lactone ring of the title compound may modulate its biological activity and pharmacokinetic properties compared to other substituted butyrolactones. Further research is warranted to explore the potential therapeutic applications of this molecule.

Signaling Pathways and Mechanisms of Action

Due to the absence of dedicated biological studies, there is no information regarding the signaling pathways or mechanisms of action for **3-acetyl-3-methyldihydrofuran-2(3H)-one**. Future research in this area would be highly valuable.

Conclusion

3-Acetyl-3-methyldihydrofuran-2(3H)-one is a structurally interesting γ -butyrolactone derivative for which foundational chemical data is available, though in-depth biological and experimental studies are lacking. This guide provides the known spectroscopic information and a scientifically sound, proposed synthetic route to encourage and facilitate further research. The exploration of the synthesis and biological evaluation of this compound and its analogs could lead to the discovery of novel molecules with potential applications in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(3H)-Furanone, 3-acetyl-3-methyl- [webbook.nist.gov]
- 2. 2(3H)-Furanone, 3-acetyl-3-methyl- [webbook.nist.gov]

- 3. 3-Acetylhydro-3-methyl-2(3H)-furanone | C7H10O3 | CID 79144 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetyl-3-methyldihydrofuran-2(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072876#molecular-structure-of-3-acetyl-3-methyldihydrofuran-2-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com